molecular formula C6H6BrNO2 B125735 methyl 4-bromo-1H-pyrrole-2-carboxylate CAS No. 934-05-4

methyl 4-bromo-1H-pyrrole-2-carboxylate

Cat. No. B125735
Key on ui cas rn: 934-05-4
M. Wt: 204.02 g/mol
InChI Key: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
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Patent
US08754211B2

Procedure details

To a solution of Example 1B (20 g, 68 mmol) in methanol (100 mL), a solution of NaOMe (1M in MeOH, 34 mL, 34 mmol) was added slowly. This mixture was then stirred at ambient temperature for 1 h after which it was diluted with water (300 mL) and the organic layer was separated. The aqueous phase was extracted with CH2Cl2 and the combined organic layer and extracts were washed with water (2×50 mL), dried (MgSO4) and evaporated under reduced pressure. Recrystallization of the residue from hexane gave 4-Bromo-2-methoxycarbonylpyrrole (Example 1C, 12 g, 85%) as a white solid. LC-MS, [M−H]+=203. 1H NMR (DMSO-d6, 400 MHz): δ 12.31 (brs, 1H), 7.16 (s, 1H), 6.81 (s, 1H), 3.75 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](C(=O)C(Cl)(Cl)Cl)[NH:5][CH:6]=1.[CH3:13][O-:14].[Na+].[CH3:16][OH:17]>O>[Br:1][C:2]1[CH:3]=[C:4]([C:13]([O:17][CH3:16])=[O:14])[NH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Name
NaOMe
Quantity
34 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was then stirred at ambient temperature for 1 h after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layer and extracts were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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